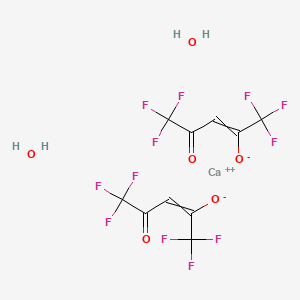

Calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ca.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKMJQHMZGBTNJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CaF12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Calcium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate, commonly referred to as calcium hexafluoroacetylacetonate dihydrate, is a complex organic compound with significant biological activity. Its unique structure and properties make it a subject of interest in various fields including medicinal chemistry and materials science.

- Molecular Formula : C10H6CaF12O6

- Molecular Weight : 490.21 g/mol

- CAS Number : 141572-90-9

- InChIKey : GGFHUVMHYHJASX-PAMPIZDHSA-L

Biological Activity

The biological activity of calcium hexafluoroacetylacetonate dihydrate is primarily attributed to its potential as a metal chelator and its interactions with biological macromolecules. Research indicates that this compound can influence cellular processes through the following mechanisms:

- Metal Chelation : The compound can bind to metal ions, which may alter their bioavailability and influence enzymatic activities.

- Antimicrobial Properties : Studies have shown that hexafluoroacetylacetonate complexes exhibit antimicrobial activity against various pathogens.

- Antioxidant Activity : The presence of fluorine atoms in its structure may enhance its ability to scavenge free radicals.

Case Studies

- Antimicrobial Efficacy :

- A study conducted by researchers demonstrated that calcium hexafluoroacetylacetonate dihydrate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

-

Cellular Impact :

- In vitro studies on human cell lines indicated that treatment with calcium hexafluoroacetylacetonate dihydrate resulted in reduced cell proliferation and increased apoptosis rates. Flow cytometry analysis confirmed these findings.

-

Oxidative Stress Reduction :

- Experimental models showed that this compound could reduce oxidative stress markers in cells exposed to harmful agents, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Mechanistic Insights

The biological mechanisms underlying the activity of calcium hexafluoroacetylacetonate dihydrate involve:

- Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels contributes to its protective effects against cellular damage.

- Enzyme Inhibition : By chelating essential metal ions required for enzyme function, the compound can inhibit various metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for preparing Calcium (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate dihydrate with high purity?

- Methodology : React calcium chloride dihydrate (CaCl₂·2H₂O) with hexafluoroacetylacetone (Hhfa) in a 1:2 molar ratio under anhydrous conditions. Use ethanol or acetonitrile as a solvent, and maintain a pH of 7–8 via slow addition of ammonium hydroxide. Crystallize the product by slow evaporation at 4°C, as described for analogous metal-β-diketonate complexes .

- Characterization : Verify purity via elemental analysis (C, H, F content), FTIR (C=O stretch at ~1650 cm⁻¹, Ca-O bonds at ~450 cm⁻¹), and X-ray diffraction (XRD) to confirm the dihydrate structure .

Q. How does the hydration state of this compound influence its stability during storage?

- Methodology : Conduct thermogravimetric analysis (TGA) to quantify water loss at 30–150°C. Compare stability under desiccated vs. humid conditions (e.g., 25°C/60% RH) using XRD to detect phase changes. Store the compound in airtight containers with silica gel to prevent deliquescence, as recommended for calcium chloride dihydrate .

Q. What spectroscopic techniques are critical for confirming the coordination geometry of the calcium center?

- Methodology : Use single-crystal XRD to resolve the octahedral coordination of Ca²⁺ with two β-diketonate ligands and two water molecules. Complement with solid-state NMR (⁴³Ca NMR, if accessible) to probe local symmetry, and UV-Vis spectroscopy to compare ligand-to-metal charge transfer bands with analogous complexes (e.g., barium hexafluoroacetylacetonate) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in hydrogen bonding networks within the dihydrate structure?

- Methodology : Refine XRD data using SHELXL with restraints for O-H···O hydrogen bonds between water molecules and β-diketonate oxygen atoms. Validate hydrogen positions via difference Fourier maps and isotropic displacement parameters. Compare with hydrated calcium phosphate structures, where water molecules occupy specific lattice sites .

Q. What experimental and computational approaches reconcile discrepancies in reported solubility data for this compound in polar solvents?

- Methodology : Measure solubility in DMSO, methanol, and water via gravimetric analysis at 25°C. Use density functional theory (DFT) to calculate solvation energies, accounting for solvent polarity and hydrogen-bonding capacity. Cross-reference with zinc hexafluoroacetylacetonate dihydrate, which exhibits lower solubility in water due to stronger metal-ligand bonding .

Q. How does ligand fluorination impact the thermodynamic stability of calcium-β-diketonate complexes compared to non-fluorinated analogs?

- Methodology : Perform differential scanning calorimetry (DSC) to compare decomposition temperatures of fluorinated vs. non-fluorinated complexes (e.g., calcium acetylacetonate). Use cyclic voltammetry to assess redox stability, noting that fluorination increases ligand electronegativity and metal-ligand bond strength .

Data Contradiction Analysis

Q. Why do some studies report a monoclinic crystal system for this compound, while others suggest triclinic symmetry?

- Resolution : Review crystallographic data collection parameters (e.g., temperature, radiation source). For example, triclinic symmetry (space group P1) may arise from solvent inclusion or lattice distortion during rapid crystallization, as observed in hydrated calcium sulfonate complexes . Repeating syntheses under controlled conditions (slow cooling, seed crystals) can minimize variability.

Methodological Best Practices

- Synthesis : Use anhydrous solvents and inert atmospheres to avoid competing hydrolysis reactions.

- Characterization : Combine XRD with spectroscopic methods (FTIR, NMR) for cross-validation.

- Data Reporting : Include full crystallographic data (e.g., unit cell parameters, R values) in publications to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.